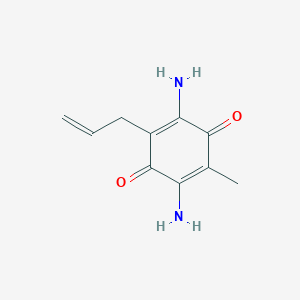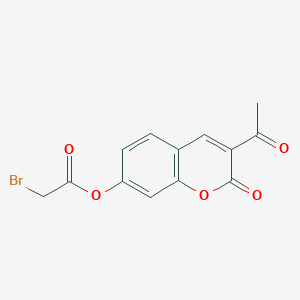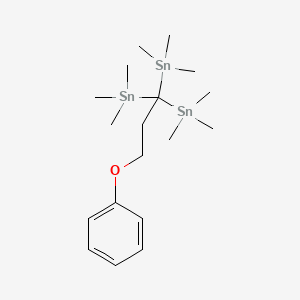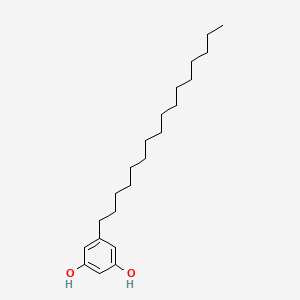
1,3-Benzenediol, 5-hexadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 5-hexadecyl-, also known as 5-hexadecylresorcinol, is a phenolic compound with the chemical formula C22H38O2. It is a derivative of resorcinol, where a hexadecyl group is attached to the benzene ring. This compound is part of the resorcinol family, which is known for its various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenediol, 5-hexadecyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1,3-Benzenediol, 5-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Benzenediol, 5-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 5-hexadecyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating skin disorders due to its keratolytic activity.
Industry: Used in the formulation of various cosmetic and pharmaceutical products.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 5-hexadecyl- involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The compound can also interfere with lipid membranes due to its hydrophobic hexadecyl chain, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Resorcinol (1,3-Benzenediol): The parent compound, known for its antiseptic and disinfectant properties.
Hydroquinone (1,4-Benzenediol): Used in skin lightening treatments.
Catechol (1,2-Benzenediol): Known for its role in the synthesis of various pharmaceuticals.
Uniqueness: 1,3-Benzenediol, 5-hexadecyl- is unique due to the presence of the long hydrophobic hexadecyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its parent compound, resorcinol, and other similar compounds, influencing its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
84765-48-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
5-hexadecylbenzene-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20/h17-19,23-24H,2-16H2,1H3 |
Clé InChI |
FYXJKENJKALVIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


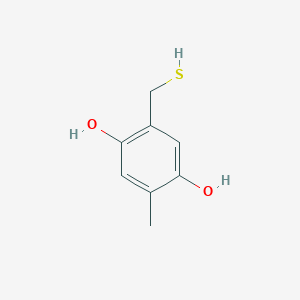
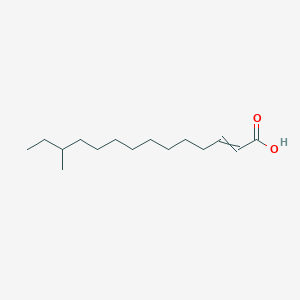

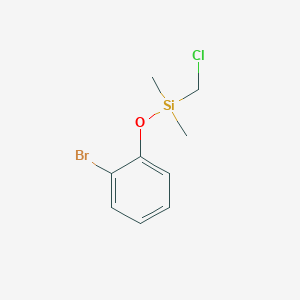

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
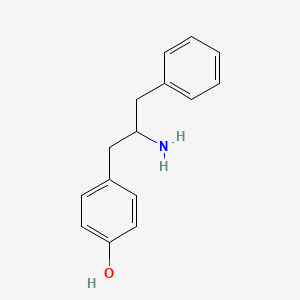
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
